molecular formula C4H9ClN4 B1369851 (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride CAS No. 215871-44-6

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Cat. No. B1369851
CAS RN: 215871-44-6
M. Wt: 148.59 g/mol
InChI Key: PCAPKYZAZDKQNQ-UHFFFAOYSA-N
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Description

“(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number 215871-44-6 . It has a molecular weight of 148.59 and its IUPAC name is "(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride" . The compound is stored at a temperature of 4 degrees Celsius and it appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 148.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 148.0515740 g/mol . The compound has a topological polar surface area of 56.7 Ų .

Scientific Research Applications

Antimicrobial Activity

Compounds containing a triazole structure, such as “(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride”, have been found to exhibit antimicrobial properties . For example, 1H-1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antifungal activity .

Analgesic and Anti-inflammatory Activity

Triazole compounds have been reported to possess analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Anticonvulsant Activity

Triazole derivatives have also been associated with anticonvulsant activity . This suggests that they could be used in the treatment of conditions such as epilepsy.

Antineoplastic and Anticancer Activity

Triazole compounds have shown antineoplastic and anticancer activities . For instance, certain 1H-1,2,3-triazole-4-carboxylic acid derivatives have demonstrated anticancer activity against various cancer cell lines . Another study found that a specific substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compound induced apoptosis in BT-474 cells, a breast cancer cell line .

Antimalarial and Antiviral Activity

Triazole compounds have been found to possess antimalarial and antiviral properties . They have shown activity against the replication of influenza A and herpes simplex virus type 1 (HSV-1) .

Agrochemical Applications

Triazole compounds have important application value in agrochemistry . They can be used in the development of new pesticides and herbicides.

Material Chemistry Applications

Triazole compounds also have applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities.

Pharmaceutical Applications

A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole . This highlights the significant role of triazole compounds in pharmaceutical applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAPKYZAZDKQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

CAS RN

215871-44-6
Record name (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-chloromethyl-1-methyl-1H-1,2,4-triazole (600 mg, 4.6 mmol) in aqueous ammonia (5 ml) was stirred and heated at 80° C. for 16 hours in a sealed tube. Upon cooling the volatiles were removed in vacuo (azeotroping with ethanol) to give the title compound (600 mg, 92%) as a colourless solid after drying under high vacuum. 1H NMR (250 MHz, d6-DMSO) δ 3.88 (3H, s), 4.04 (2H, s), 8.3 (3H, br s), 8.58 (1H, s).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
92%

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